molecular formula C16H24N2O4S B497950 1-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide CAS No. 915875-35-3

1-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B497950
CAS No.: 915875-35-3
M. Wt: 340.4g/mol
InChI Key: DPGVNVQLGWJSJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide is a synthetic compound with the molecular formula C16H24N2O4S and a molecular weight of 340.4 g/mol. This compound is primarily used in non-human research and is not intended for therapeutic or veterinary use.

Preparation Methods

The synthesis of 1-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers use this compound to study its interactions with various biological targets.

    Medicine: Although not used therapeutically, it serves as a model compound in drug discovery and development.

    Industry: It is employed in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring structure allows for binding to specific sites on proteins, influencing their function and activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

1-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

    Piperazine derivatives: These compounds also contain a nitrogen-containing ring structure and are widely used in pharmaceuticals.

    Spiropiperidines: These compounds have a spirocyclic structure and are used in drug design and development.

    Condensed piperidines: These compounds have fused ring systems and are important in medicinal chemistry.

The uniqueness of this compound lies in its specific sulfonyl and ethoxy substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-ethoxy-4,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-4-22-14-9-11(2)12(3)10-15(14)23(20,21)18-7-5-13(6-8-18)16(17)19/h9-10,13H,4-8H2,1-3H3,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGVNVQLGWJSJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCC(CC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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